molecular formula C30H30N6O4S B14885082 Antitrypanosomal agent 5

Antitrypanosomal agent 5

Cat. No.: B14885082
M. Wt: 570.7 g/mol
InChI Key: KMNMKDDBONZAEL-UHFFFAOYSA-N
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Description

Antitrypanosomal agent 5, also known as 5-phenylpyrazolopyrimidinone analog 30 (NPD-2975), is a promising compound in the fight against Human African Trypanosomiasis (HAT), commonly known as African sleeping sickness. This disease is caused by the kinetoplastid parasite Trypanosoma brucei, which is transmitted by tsetse flies. The compound has shown significant potential in preclinical studies, demonstrating high efficacy against Trypanosoma brucei with minimal toxicity to human cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-phenylpyrazolopyrimidinone analogs involves amide coupling followed by ring closure reactions under basic conditions. Specifically, analogs 9-37 and 40-42 are prepared using this method. Alternatively, analogs 38 and 43-45 are synthesized through ring closure reactions with corresponding aldehydes and iodine due to the availability and reactivity of the starting materials .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of such compounds typically involves scaling up the laboratory procedures, ensuring the availability of high-purity reagents, and optimizing reaction conditions to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: Antitrypanosomal agent 5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and various alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized analogs with potentially enhanced biological activity .

Scientific Research Applications

Antitrypanosomal agent 5 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of antitrypanosomal agent 5 involves targeting specific molecular pathways in Trypanosoma brucei. The compound disrupts the parasite’s cellular metabolism, leading to its death. Key molecular targets include enzymes involved in the parasite’s energy production and replication processes. By inhibiting these enzymes, the compound effectively halts the parasite’s growth and proliferation .

Comparison with Similar Compounds

Uniqueness: Antitrypanosomal agent 5 stands out due to its high efficacy and low toxicity profile. Unlike melarsoprol, which has severe side effects, and nifurtimox, which can develop resistance, this compound offers a promising alternative with better safety and efficacy. Its unique chemical structure and mechanism of action make it a valuable candidate for further drug development .

Properties

Molecular Formula

C30H30N6O4S

Molecular Weight

570.7 g/mol

IUPAC Name

N-[4-[benzylsulfonyl(methyl)amino]-3-[(4-carbamimidoylphenyl)methoxy]phenyl]-3-carbamimidoylbenzamide

InChI

InChI=1S/C30H30N6O4S/c1-36(41(38,39)19-21-6-3-2-4-7-21)26-15-14-25(35-30(37)24-9-5-8-23(16-24)29(33)34)17-27(26)40-18-20-10-12-22(13-11-20)28(31)32/h2-17H,18-19H2,1H3,(H3,31,32)(H3,33,34)(H,35,37)

InChI Key

KMNMKDDBONZAEL-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)C(=N)N)OCC3=CC=C(C=C3)C(=N)N)S(=O)(=O)CC4=CC=CC=C4

Origin of Product

United States

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